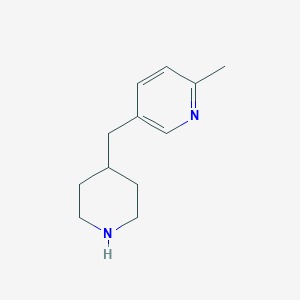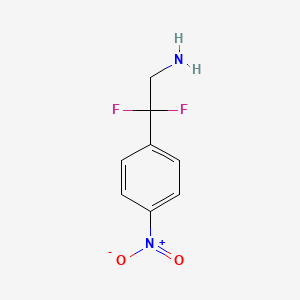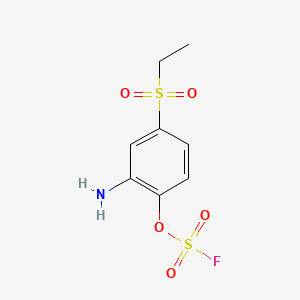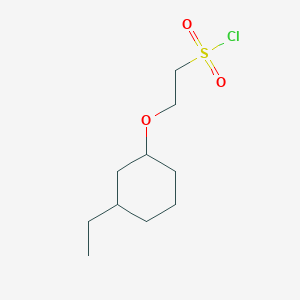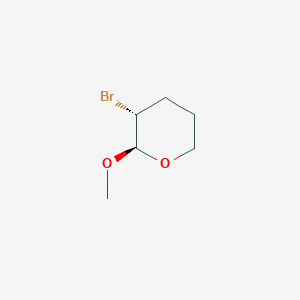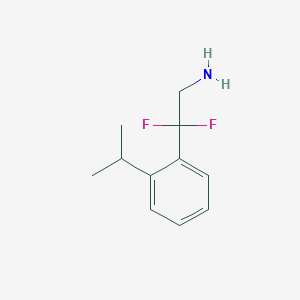
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is an organic compound that features a difluoroethyl group attached to a methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or aldehydes, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets through its difluoroethyl and methoxyphenyl groups. These interactions can modulate the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a stable bioisostere for other pharmacophores .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound is similar in structure but has the methoxy group in a different position on the phenyl ring.
2,2-Difluoro-2-(4-methoxyphenyl)ethanol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both difluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5H,6,12H2,1H3 |
Clave InChI |
JIGTZMIFTQGYRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
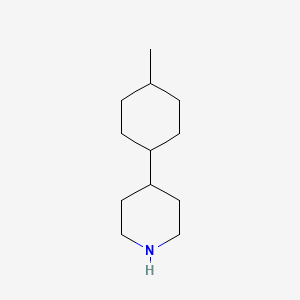
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)


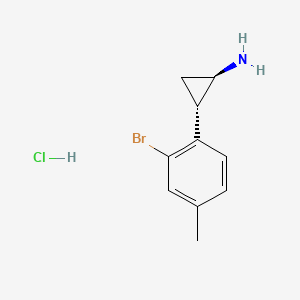
![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
